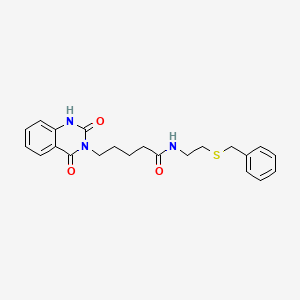
N-(2-benzylsulfanylethyl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzylsulfanylethyl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide, also known as BZSQ, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. BZSQ is a member of the quinazoline family of compounds, which are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties. In
Scientific Research Applications
Anticonvulsant Activity Evaluation
A study focused on synthesizing 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and evaluating their affinity to GABAergic biotargets. The synthesized compounds underwent anticonvulsant activity estimation using a PTZ-induced seizures model in mice. The research aimed to identify the role of the NHCO cyclic fragment in anticonvulsant activity but found that the synthesized substances did not show significant anticonvulsant activity, highlighting the complexity of targeting GABAergic pathways with quinazolinone derivatives (El Kayal et al., 2022).
Antiviral Activities
Another study involved the design, synthesis, and characterization of novel 2,3-disubstituted quinazolin-4(3H)-ones, investigating their antiviral activity against a range of respiratory and biodefense viruses. This research utilized microwave-assisted synthesis and highlighted the compounds' potential as antiviral agents against influenza A, SARS-CoV, dengue, and other viruses. The methodology allows for rapid synthesis of compounds with potential antiviral properties (Selvam et al., 2007).
Antibacterial and Antifungal Activities
Research on 4-amino quinazoline sulfonamide derivatives has shown these compounds' potential in antimicrobial activities. The study synthesized new potentially active quinazolin-4-yl-aminobenzenesulfonamide derivatives and evaluated their in vitro antimicrobial activity, demonstrating moderate to excellent activity against bacterial and fungal strains. This highlights the utility of quinazolinone derivatives in developing new antimicrobial agents (Kumar et al., 2018).
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. The study demonstrated significant broad-spectrum antitumor activity for selected compounds, nearly 1.5–3.0-fold more potent than the reference drug 5-FU. This research suggests the potential of quinazolinone derivatives in cancer therapy, with certain compounds showing selective activities toward specific cancer cell lines (Al-Suwaidan et al., 2016).
Synthesis and Characterization
The efficient synthesis of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was explored, highlighting a simple and high-conversion methodology. The study included assessments against bacterial strains and provided detailed structural characterization, including single crystal structure analysis and Hirshfeld surface analysis. This research contributes to the understanding of the chemical properties and biological activities of quinazolinone derivatives (Geesi, 2020).
properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c26-20(23-13-15-29-16-17-8-2-1-3-9-17)12-6-7-14-25-21(27)18-10-4-5-11-19(18)24-22(25)28/h1-5,8-11H,6-7,12-16H2,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZWGBYBECLJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

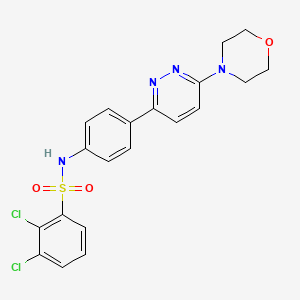
![diethyl 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2565315.png)
![(Z)-3-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2565316.png)
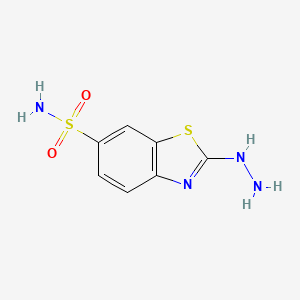
![2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2565318.png)
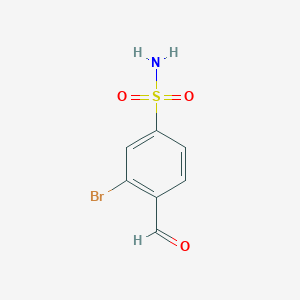
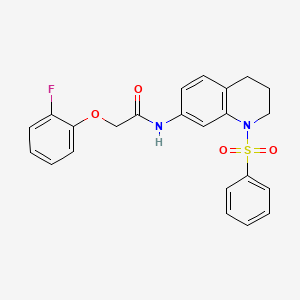
![2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2565324.png)
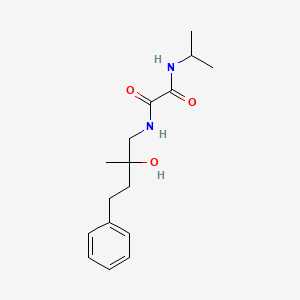
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide](/img/structure/B2565328.png)
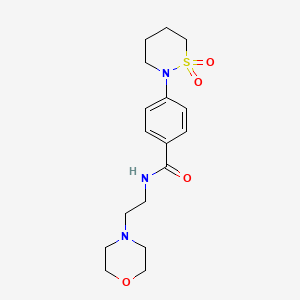
![N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2565332.png)
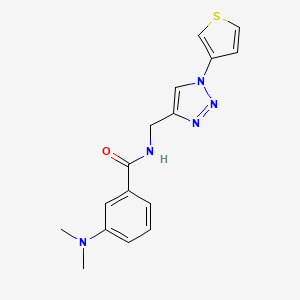
![(2R,3S,4R,5R,6S)-2-[4-[(3R,3As,6S,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2565334.png)